2-(2',2'-Diethoxyethylthio)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(2,2-diethoxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C8H17NO3S/c1-3-11-8(12-4-2)6-13-5-7(9)10/h8H,3-6H2,1-2H3,(H2,9,10) |
InChI Key |
TVHDBNXUOLUDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CSCC(=O)N)OCC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 2 ,2 Diethoxyethylthio Acetamide
Reactivity Governing the Amide Moiety
The amide group is a cornerstone of organic and biological chemistry, and its reactivity in this specific molecule is influenced by the adjacent thioether linkage. The thioamide character, resulting from the sulfur atom, modifies the electronic properties compared to a standard oxygen-based amide, impacting its interactions with both electrophiles and nucleophiles.
The carbonyl group in an amide is highly polarized, rendering the carbon atom electrophilic and the oxygen atom nucleophilic shemmassianconsulting.com. This inherent polarity makes the carbonyl carbon susceptible to attack by nucleophiles shemmassianconsulting.com. However, in amides, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization of electrons donates electron density to the carbonyl carbon, which reduces its electrophilicity compared to other carbonyl compounds like acyl halides reddit.com.
The presence of the sulfur atom in the thioether linkage in 2-(2',2'-Diethoxyethylthio)acetamide can influence these properties. Thioamides, in general, exhibit distinct characteristics compared to their oxygen-containing amide counterparts. They are often more reactive towards both electrophiles and nucleophiles nih.govspringerprofessional.de. The carbon-sulfur double bond in a thioamide is weaker than the carbon-oxygen double bond in an amide nih.gov. The sulfur atom in a thioamide can readily accept both electrophiles and nucleophiles, a reactivity pattern that contrasts with that of amides springerprofessional.de. Furthermore, theoretical studies indicate that thioamides possess a higher Highest Occupied Molecular Orbital (HOMO) and a lower Lowest Unoccupied Molecular Orbital (LUMO) compared to standard amides, contributing to their enhanced reactivity springerprofessional.de.
An important noncovalent interaction in amides is the n→π* interaction, where a lone pair of electrons from an oxygen atom donates electron density into the antibonding orbital (π) of a nearby carbonyl group nih.govchoudharylab.com. This interaction is significant in determining the conformational stability of peptides and proteins nih.gov. Studies have shown that the n→π interaction between two thioamides is approximately three times stronger than that between two corresponding amides nih.gov.
| Property | Amide (C=O) | Thioamide (C=S) | Reference |
|---|---|---|---|
| Bond Energy | ~170 kcal/mol | ~130 kcal/mol | nih.gov |
| UV Absorption Maximum | 220 (±5) nm | 265 (±5) nm | nih.gov |
| IR Stretch | 1660 (±20) cm⁻¹ | 1120 (±20) cm⁻¹ | nih.gov |
| ¹³C NMR Chemical Shift (Carbonyl) | - | ~30 ppm downfield from amide | nih.gov |
| Oxidation Potential | 3.29 eV | 1.21 eV | nih.gov |
The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions, yielding acetic acid and ammonia (B1221849) (or their conjugate acid/base forms). The mechanisms, however, differ significantly with pH. It is noteworthy that thioamides can be more resistant to hydrolysis than their corresponding amides; for instance, the base-catalyzed hydrolysis of PhC(S)NR1R2 is tenfold slower than that of the analogous PhC(O)NR1R2 nih.gov.
Acid-Catalyzed Hydrolysis Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the elimination of ammonia to yield the carboxylic acid.
The proposed mechanism proceeds as follows:
Protonation of the carbonyl oxygen: The oxygen atom of the amide is protonated by an acid (H₃O⁺), forming a resonance-stabilized cation. This enhances the electrophilic character of the carbonyl carbon.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the amino group into a better leaving group (ammonia).
Elimination of ammonia: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia molecule (NH₃).
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to give the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺).
Studies on the acid hydrolysis of acetamide (B32628) in various solvent systems, such as water-ethylene glycol mixtures, have shown that the reaction follows second-order kinetics and is retarded by increasing the organic solvent content niscpr.res.in.
Base-Catalyzed Hydrolysis In basic conditions, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.
The mechanism involves the following steps:
Nucleophilic attack by hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the amide youtube.com. This breaks the carbonyl π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen youtube.com.
Elimination of the leaving group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the C-N bond is cleaved, ejecting the amide ion (NH₂⁻) as the leaving group.
Proton transfer: The amide ion is a very strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the hydrolysis to completion, resulting in a carboxylate salt and an ammonia molecule.
For some related compounds like chloroacetamides, base-catalyzed hydrolysis can proceed through either an intermolecular Sₙ2 reaction or through the cleavage of the amide bond nih.gov.
| Wt % of EG | 10⁵ k (litre mol⁻¹ sec⁻¹) | Eₐ (kJ mol⁻¹) |
|---|---|---|
| 0.0 | 6.3958 | 82.293 |
| 8.2 | 5.9444 | 82.673 |
| 17.4 | 5.4931 | 83.163 |
| 36.1 | 4.2569 | 84.619 |
| 55.0 | 2.9375 | 86.728 |
| 80.0 | 1.4444 | 90.263 |
Data adapted from Singh, M. B. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. niscpr.res.in
The acetamide portion of the molecule can undergo classic rearrangement reactions, such as the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. The reaction is typically carried out with a halogen, such as bromine, in a strong aqueous base like sodium hydroxide . An alternative and efficient one-pot procedure utilizes N-bromoacetamide (NBA) in the presence of lithium hydroxide or lithium methoxide to produce carbamates in high yields organic-chemistry.org.
The mechanism of the Hofmann rearrangement is a multi-step process:
Deprotonation: The reaction begins with the deprotonation of the amide by the base, forming an anion.
Halogenation: The resulting anion reacts with bromine in an alpha-substitution reaction to form an N-bromoamide.
Second Deprotonation: The N-bromoamide is more acidic and is deprotonated by the base, yielding a bromoamide anion.
Rearrangement: The bromoamide anion rearranges; the R-group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion leaves. This concerted step results in the formation of an isocyanate intermediate. The formation of this isocyanate is highly dependent on the ability of the amide to be deprotonated by the base .
Hydrolysis of Isocyanate: The isocyanate intermediate is then hydrolyzed by the aqueous base. Nucleophilic addition of a hydroxide ion to the isocyanate, followed by decarboxylation, produces the primary amine.
When the reaction is performed in the presence of an alcohol (e.g., methanol or benzyl alcohol), the isocyanate intermediate is trapped to form a stable carbamate, which can serve as a protected form of the amine organic-chemistry.org.
Transformations at the Diethoxyethyl Acetal (B89532) Group
The diethoxyethyl group is an acetal, which functions as a protecting group for a carbonyl functionality. Acetals are generally stable under neutral or basic conditions but are susceptible to cleavage under acidic conditions organic-chemistry.org.
In the presence of an aqueous acid, the diethoxyethyl acetal group of this compound can be hydrolyzed to regenerate the parent aldehyde functionality. This reaction is a reversible process, and the mechanism involves the formation of a hemiacetal intermediate pearson.com.
The step-by-step mechanism for acid-catalyzed acetal hydrolysis is as follows pearson.comyoutube.com:
Protonation of an Acetal Oxygen: One of the ether oxygen atoms of the acetal is protonated by an acid catalyst. This protonation converts the alkoxy group into a good leaving group (an alcohol) pearson.com.
Formation of a Carbocation: The C-O bond of the protonated acetal cleaves, and the alcohol molecule departs. This step results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion) pearson.com.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation pearson.com.
Deprotonation to form a Hemiacetal: A proton is transferred from the attacking water molecule to a base (like another water molecule), yielding a neutral hemiacetal intermediate pearson.com.
Protonation of the Second Alkoxy Group: The second ether oxygen of the hemiacetal is protonated by the acid catalyst, preparing it to be a good leaving group.
Elimination of the Second Alcohol Molecule: The C-O bond breaks, and the second molecule of alcohol is eliminated, reforming a protonated carbonyl group.
Deprotonation to Yield the Aldehyde: The protonated carbonyl group is deprotonated by a water molecule to give the final aldehyde product and regenerate the acid catalyst.
Various catalysts can be employed for this deprotection, including erbium(III) triflate, sodium tetrakis(3,5-trifluoromethylphenyl)borate, and o-iodoxybenzoic acid (IBX) in water organic-chemistry.org.
The primary role of the acetal group in this compound is to serve as a "masked" or protected form of an aldehyde. Acetals offer stability against a wide range of reagents, including bases, organometallic reagents (nucleophiles), and most oxidizing and reducing agents, under conditions that would typically react with an aldehyde organic-chemistry.org.
This protective strategy is crucial in multistep synthesis. It allows for chemical modifications to be performed on the amide moiety of the molecule without affecting the aldehyde group. For example, the amide could be reduced, hydrolyzed, or subjected to a rearrangement reaction under basic conditions while the acetal remains intact. Once the desired transformation on the amide portion is complete, the aldehyde can be "unmasked" or deprotected via acid-catalyzed hydrolysis organic-chemistry.org.
This concept of a masked functional group is a powerful tool in organic synthesis. It is analogous to the use of masked acyl cyanide (MAC) reagents, which function as acyl anion equivalents and enable umpolung (reactivity inversion) strategies to form complex structures like 1,4-dicarbonyl compounds that are otherwise challenging to synthesize nih.gov. In the case of this compound, the diethoxyethyl group masks an acetaldehyde (B116499) functionality, allowing for selective chemistry to be performed elsewhere in the molecule.
Reactivity of the Thioether Linkage
Oxidation Reactions to Sulfoxides and Sulfones
The oxidation of thioethers is a fundamental transformation in organic sulfur chemistry, leading to the formation of sulfoxides and, upon further oxidation, sulfones. nih.govresearchgate.net These reactions are of significant interest due to the distinct chemical and physical properties of the resulting oxidized products. For this compound, the thioether sulfur can be sequentially oxidized, as illustrated in the following scheme:
Scheme 1: Oxidation of this compound
A variety of oxidizing agents can be employed for these transformations, with the choice of reagent and reaction conditions determining the selectivity towards either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide (H₂O₂) is a commonly used "green" oxidant due to its environmentally benign nature, often in the presence of an acid catalyst such as glacial acetic acid. nih.gov
The selective oxidation to the sulfoxide is often challenging as over-oxidation to the sulfone can occur. nih.gov Control over reaction parameters like temperature, stoichiometry of the oxidant, and the use of specific catalysts is crucial for achieving high yields of the desired sulfoxide. mdpi.com For instance, certain transition-metal catalysts have been shown to effectively promote the selective oxidation of sulfides to sulfoxides. organic-chemistry.org
Below is a hypothetical data table illustrating the potential outcomes of oxidizing this compound under different conditions, based on general principles of thioether oxidation.
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Major Product | Minor Product |
| H₂O₂ (1.1 eq) | Acetic Acid | 25 | 2-(2',2'-Diethoxyethylsulfinyl)acetamide | 2-(2',2'-Diethoxyethylsulfonyl)acetamide |
| H₂O₂ (2.2 eq) | Acetic Acid | 50 | 2-(2',2'-Diethoxyethylsulfonyl)acetamide | - |
| m-CPBA (1.1 eq) | CH₂Cl₂ | 0 | 2-(2',2'-Diethoxyethylsulfinyl)acetamide | 2-(2',2'-Diethoxyethylsulfonyl)acetamide |
| m-CPBA (2.2 eq) | CH₂Cl₂ | 25 | 2-(2',2'-Diethoxyethylsulfonyl)acetamide | - |
| NaIO₄ | H₂O/MeOH | 25 | 2-(2',2'-Diethoxyethylsulfinyl)acetamide | - |
Note: This table is illustrative and based on the known reactivity of thioethers. Actual experimental results may vary.
Heteroatom-Centered Reactivity and Potential for Cleavage
The sulfur atom in the thioether linkage of this compound is a soft nucleophile and can react with various electrophiles. This reactivity can lead to the formation of sulfonium salts or facilitate the cleavage of the carbon-sulfur bonds.
The cleavage of thioether linkages is a significant reaction in both synthetic organic chemistry and biological systems. thieme-connect.denih.gov Various methods have been developed for this purpose. For instance, treatment with Raney nickel is a classic method for the reductive cleavage of thioether bonds. nih.gov In the context of this compound, this would lead to the desulfurized acetamide derivative.
Scheme 2: Potential Cleavage of the Thioether Linkage
Other reagents and conditions for thioether cleavage include the use of strong acids, metal-mediated methods, and specific reagents designed for cleaving thioether-based protecting groups in peptide synthesis. thieme-connect.de The susceptibility of the thioether bond in this compound to cleavage would depend on the specific reagents and conditions employed. The presence of the acetal and amide functional groups might also influence the outcome of such reactions.
Concerted and Stepwise Reaction Mechanisms
The cleavage of the C-S bond in thioethers can proceed through different mechanistic pathways, which can be broadly classified as concerted or stepwise. The specific mechanism is often dependent on the substrate structure and the reaction conditions.
In the context of reductive cleavage, for example, upon single-electron transfer to a thioether, a radical anion intermediate can be formed. The subsequent cleavage of the C-S bond can be either concerted, where the bond breaks simultaneously with electron transfer, or stepwise, where the radical anion is a discrete intermediate. chemrxiv.org Theoretical studies on some thioethers have suggested that the nature of this bond cleavage (concerted vs. stepwise) is substrate-dependent. chemrxiv.org For benzylic thioethers, a spontaneous C-S bond cleavage upon single-electron transfer has been observed, which can be considered a concerted process. In contrast, some alkyl thioethers form radical-anion intermediates that undergo C-S bond cleavage in a subsequent step. chemrxiv.org
For this compound, a stepwise mechanism involving a radical anion intermediate is a plausible pathway under reductive conditions.
Hypothetical Stepwise Reductive Cleavage Mechanism:
Electron Transfer:
O O || •- || • [CH3-C-NH-CH2-S-CH2-CH(OCH2CH3)2] --> CH3-C-NH-CH2 + ⁻S-CH2-CH(OCH2CH3)2
Alternatively, in nucleophilic substitution reactions at the α-carbon to the sulfur, the mechanism could be concerted (SN2) or stepwise (SN1), depending on the stability of a potential carbocation intermediate and the nature of the nucleophile and leaving group. Given the primary nature of the carbons attached to the sulfur in this compound, an SN2-type mechanism would be more likely for nucleophilic substitution reactions.
Spectroscopic Characterization and Structural Elucidation of 2 2 ,2 Diethoxyethylthio Acetamide
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(2',2'-Diethoxyethylthio)acetamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide critical information about its structure.
Detailed Proton (¹H) NMR Spectral Analysis (e.g., chemical shifts of ethoxy and methylene (B1212753) protons)
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Ethoxy (-OCH₂CH₃) - CH₃ | ~1.2 | Triplet |
| Ethoxy (-OCH₂CH₃) - OCH₂ | ~3.5 | Quartet |
| Thioether (-SCH₂-) | ~2.7 | Doublet |
| Acetamide (B32628) (-CH₂CONH₂) | ~3.2 | Singlet |
| Acetal (B89532) (-CH(OEt)₂) | ~4.6 | Triplet |
| Amide (-CONH₂) | ~5.5-7.5 | Broad Singlet |
The ethoxy group protons would appear as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons due to spin-spin coupling. The methylene protons adjacent to the sulfur atom (thioether) and the acetamide group would likely appear as distinct signals. The acetal proton would be expected at a lower field due to the deshielding effect of the two oxygen atoms. The amide protons often appear as a broad singlet and their chemical shift can be solvent-dependent.
Carbon-13 (¹³C) NMR Chemical Shift Assignments (e.g., acetal carbons, thioether carbons, amide carbonyl)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected ¹³C NMR Chemical Shift Assignments:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Ethoxy (-OCH₂CH₃) - C H₃ | ~15 |
| Ethoxy (-OCH₂CH₃) - OC H₂ | ~60 |
| Thioether (-SC H₂-) | ~35 |
| Acetamide (-C H₂CONH₂) | ~40 |
| Acetal (-C H(OEt)₂) | ~100 |
| Amide Carbonyl (-C ONH₂) | ~170 |
The amide carbonyl carbon is characteristically found at a very low field. The acetal carbon also appears at a relatively low field due to the two attached oxygens. The carbons of the ethoxy, thioether, and acetamide methylene groups would have distinct chemical shifts in the aliphatic region of the spectrum.
Two-Dimensional Correlation Spectroscopies (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns (e.g., electron ionization mass spectrometry)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₈H₁₇NO₃S, the expected exact mass would be approximately 207.09 g/mol .
In an electron ionization mass spectrometry (EI-MS) experiment, the molecule would be fragmented in a predictable manner.
Expected Fragmentation Patterns:
| Fragment Ion | Structure |
| [M-OC₂H₅]⁺ | Loss of an ethoxy group |
| [CH(OC₂H₅)₂]⁺ | Acetal fragment |
| [CH₂CONH₂]⁺ | Acetamide fragment |
| [SCH₂CH(OC₂H₅)₂]⁺ | Thioacetal fragment |
The fragmentation pattern would provide valuable structural information by revealing the stable fragments that the molecule breaks down into.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., amide C=O, N-H, C-H aliphatic)
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching | 3350-3180 (two bands) |
| Aliphatic C-H | Stretching | 2980-2850 |
| Amide C=O | Stretching | ~1650 |
| Amide N-H | Bending | ~1620 |
| C-O (ether and acetal) | Stretching | 1150-1050 |
| C-S (thioether) | Stretching | 700-600 |
The IR spectrum would be expected to show strong absorption bands for the N-H and C=O stretching of the amide group. The aliphatic C-H stretching of the ethoxy and methylene groups would also be prominent. The C-O and C-S stretching vibrations would appear in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Since this compound lacks extensive conjugation or chromophores that absorb in the visible region, it is expected to have limited absorption in the UV-Vis spectrum. The primary electronic transitions would be the n→π* transition of the amide carbonyl group and the n→σ* transitions of the sulfur and oxygen atoms. These transitions typically occur in the shorter wavelength UV region, likely below 250 nm. The absence of significant absorption in the visible range would be consistent with the expected colorless nature of the compound.
Computational Chemistry and Theoretical Characterization of 2 2 ,2 Diethoxyethylthio Acetamide
Quantum Chemical Calculations and Electronic Structure Analysis
Computational chemistry provides a powerful lens for examining the molecular structure and electronic properties of 2-(2',2'-Diethoxyethylthio)acetamide. Through theoretical calculations, insights into its geometry, stability, and reactivity can be gained at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. imist.manih.govscispace.com This process of energy minimization is crucial for obtaining a realistic molecular structure from which other electronic properties can be accurately calculated. nih.govnih.gov The resulting optimized structure represents a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. nih.gov
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis and its correlation with reactivity)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. mdpi.comajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. mdpi.com For this compound, the energies of the HOMO and LUMO and the resulting gap would provide valuable information about its potential to participate in chemical reactions.
Prediction of Chemical Reactivity and Selectivity
Beyond the HOMO-LUMO gap, a more detailed understanding of a molecule's reactivity can be obtained through global and local reactivity descriptors.
Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov
These descriptors, derived from the ionization potential (related to HOMO energy) and electron affinity (related to LUMO energy), offer a comprehensive picture of the molecule's stability and reactive nature. nih.govajchem-a.com
Interactive Data Table: Global Reactivity Descriptors (Hypothetical Values)
| Descriptor | Formula | Value (Arbitrary Units) |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 eV |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV |
| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | -3.85 eV |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Softness (S) | S = 1 / (2η) | 0.189 eV-1 |
| Electrophilicity Index (ω) | ω = µ2 / (2η) | 2.79 eV |
Local Reactivity Analysis (Fukui Functions, Molecular Electrostatic Potential Maps for nucleophilic/electrophilic sites)
While global descriptors describe the molecule as a whole, local reactivity analysis identifies specific atomic sites prone to electrophilic or nucleophilic attack.
Fukui Functions (f(r)): This function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov It helps to pinpoint the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. nih.govchemrxiv.org
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comuni-muenchen.de Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) group, indicating them as likely sites for electrophilic interaction, and positive potential around the hydrogen atoms.
Conformational Analysis and Intramolecular Interactions
The flexibility of the ethyl and diethoxyethyl chains in this compound allows it to adopt various spatial arrangements or conformations.
Conformational analysis involves identifying the different stable conformers and their relative energies. nih.govrsc.org Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum energy structure and other low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Intramolecular interactions , such as hydrogen bonds, can play a significant role in stabilizing certain conformations. In this compound, the possibility of intramolecular hydrogen bonding between the amide proton and the oxygen atoms of the ethoxy groups or the sulfur atom could influence its preferred shape. Additionally, studies on related acetamide compounds have investigated the possibility of tautomerism , such as the amide-imidol tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen. imist.ma Theoretical calculations can determine the relative energies of these tautomers to predict which form is more stable. imist.ma
Synthetic Applications of 2 2 ,2 Diethoxyethylthio Acetamide in Organic Synthesis
Strategies for Chemical Diversification and Scaffold Generation
Synthetic Routes to Bioactive Amide Derivatives
There are no specific synthetic routes described in the available literature that utilize 2-(2',2'-Diethoxyethylthio)acetamide for the preparation of bioactive amide derivatives. The inherent reactivity of the functional groups present in the molecule could theoretically be exploited for such purposes. For instance, the acetamide (B32628) nitrogen could potentially undergo N-alkylation or N-arylation, or the terminal amide could be involved in condensation reactions. However, without experimental data or published research, any proposed synthetic scheme would be purely speculative.
Applications as Precursors in the Synthesis of More Complex Organic Compounds
Similarly, the role of this compound as a precursor in the synthesis of more complex organic compounds is not documented. The thioether moiety could, in principle, be oxidized to a sulfoxide or sulfone, introducing new functionalities. The diethyl acetal (B89532) could be deprotected to reveal a reactive aldehyde, which could then participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, or reductive aminations. These transformations could lead to the construction of more elaborate molecular architectures. Nevertheless, there are no published examples of these applications for this specific compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2',2'-Diethoxyethylthio)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous thioacetamides, a common approach is the nucleophilic substitution of chloroacetamide with a thiol-containing intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Optimization includes:
- Temperature control (40–60°C) to minimize side reactions.
- Solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity).
- Stoichiometric ratios (1:1.2 molar ratio of thiol to chloroacetamide) to drive completion.
- Post-synthesis purification via column chromatography or recrystallization .
Q. How should researchers characterize the molecular structure of this compound to confirm its identity?
- Methodological Answer : Use complementary spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign peaks for diethoxyethylthio (–SCH₂CH(OEt)₂) and acetamide (–NH₂CO–) groups. For example, the acetamide carbonyl typically resonates at ~168–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy groups).
- Elemental Analysis : Validate C, H, N, and S composition within ±0.3% of theoretical values .
Q. What stability studies are critical for handling this compound in experimental workflows?
- Methodological Answer : Assess stability under:
- Temperature : Thermal gravimetric analysis (TGA) to determine decomposition points (e.g., >150°C for similar acetamides) .
- pH : Hydrolysis susceptibility in acidic (pH <3) or basic (pH >10) conditions via HPLC monitoring.
- Light/Oxygen : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation or photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Screen against protein targets (e.g., enzymes with cysteine residues) using software like AutoDock Vina. For example, thioacetamides often bind via sulfur-mediated interactions .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetics (e.g., logP ~1.5 for moderate lipophilicity) .
Q. What strategies resolve contradictory bioactivity data observed for thioacetamide derivatives like this compound?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing results .
- Comparative Studies : Benchmark against structurally validated analogs (e.g., 2-[(2-Aminophenyl)thio]acetamide) to isolate substituent effects .
Q. How can reaction mechanisms involving this compound be elucidated experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Use quenching agents (e.g., TEMPO for radical intermediates) or low-temperature NMR to capture transient species .
- Spectroscopic Monitoring : In situ FTIR or Raman spectroscopy to track functional group transformations (e.g., C–S bond formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
